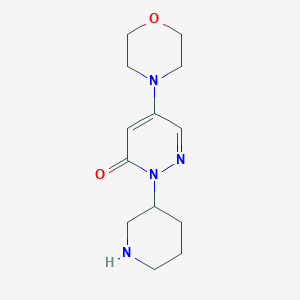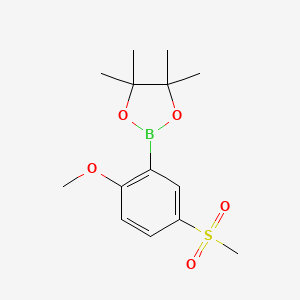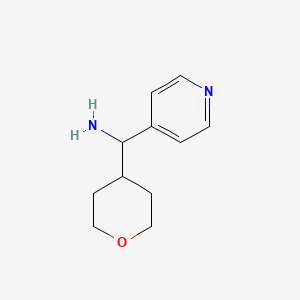
(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyrimidine derivative with a chromene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, which is then coupled with the chromene carboxylate.
-
Pyrimidine Derivative Synthesis
Starting Materials: Urea, acetylacetone, and an appropriate aldehyde.
Reaction Conditions: These materials are typically reacted under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.
-
Chromene Carboxylate Synthesis
Starting Materials: Salicylaldehyde and malonic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base.
-
Coupling Reaction
- The pyrimidine derivative is then reacted with the chromene carboxylate under mild heating conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The pyrimidine ring is a common motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential anti-cancer and anti-inflammatory properties. The chromene moiety is known for its antioxidant activity, which can be beneficial in various therapeutic contexts.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mecanismo De Acción
The mechanism of action of (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The chromene moiety can scavenge free radicals, providing antioxidant effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in DNA replication or repair.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The antioxidant properties can influence oxidative stress pathways, reducing cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
- (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl benzoate
- (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate stands out due to its combined pyrimidine and chromene structure. This dual functionality provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H16N2O5 |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H16N2O5/c1-18-13(8-15(20)19(2)17(18)22)10-24-16(21)12-7-11-5-3-4-6-14(11)23-9-12/h3-8H,9-10H2,1-2H3 |
Clave InChI |
PZHJJUDQAUIFFK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=O)N(C1=O)C)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)





![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)

![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)

![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)
![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)
